molecular formula C9H14N4O2 B1478401 2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one CAS No. 2098117-06-5

2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one

Cat. No. B1478401
CAS RN: 2098117-06-5
M. Wt: 210.23 g/mol
InChI Key: UFNUGANSMDZAOR-UHFFFAOYSA-N
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Description

The compound “2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one” is a derivative of pyrazole . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .


Molecular Structure Analysis

A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Chemical Reactions Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .


Physical And Chemical Properties Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .

Scientific Research Applications

Synthesis and Characterization

The compound 2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one, due to its structural complexity, finds significance in the synthesis and characterization of various pyrazole derivatives. A study highlighted the synthesis of such derivatives, identifying their potential in antitumor, antifungal, and antibacterial applications. The compounds were characterized using a variety of spectroscopic techniques, including FT-IR, UV–visible, proton NMR, mass spectroscopy, and single-crystal X-ray crystallography, revealing detailed insights into their structural configurations (Titi et al., 2020).

Chemical Properties and Biological Activity

The structural motif of pyrrolidin-1-yl within the molecule serves as a foundational element for various biological molecules, including heme and chlorophyll. Pyrrole derivatives, like the one , are synthesized via condensation of amines with carbonyl-containing compounds, leading to a wide range of functional derivatives. These derivatives have been employed in creating solvent systems, wetting agents, and intermediates with relatively low toxicity, showcasing their versatile applications in pharmaceuticals and material science (Anderson & Liu, 2000).

Novel Synthesis Approaches

The compound's pyrrolidin-1-yl group is integral in synthesizing novel pyrrolin-2-ones and derivatives, which hold significance in pharmaceuticals for their potential to introduce various substituents, thereby synthesizing new medicinal molecules with improved biological activities. Research efforts have focused on synthesizing these derivatives by modifying the C1-, C4-, and C5-positions of 3-hydroxy-3-pyrrolin-2-one, illustrating the compound's role in the development of new therapeutic agents (Rubtsova et al., 2020).

Heterocyclic Chemistry and Antiviral Activity

In the realm of heterocyclic chemistry, the compound serves as a precursor for synthesizing a wide array of heterocyclic derivatives, including pyrazole, isoxazole, and pyridine derivatives. These synthesized derivatives have been studied for their biological activities, demonstrating potential antiviral properties. This underlines the compound's significance in medicinal chemistry, particularly in the design and development of new antiviral drugs (Saadi, 2018).

Safety And Hazards

Acute-toxicity studies in mice show that compound 50 (LD 50: 186 mg/kg) is safer than AT7519 (32 mg/kg) . In MV4-11 xenografts in a nude-mouse model, compound 50 can induce tumor regression at the dose of 15 mg/kg, which is more efficient than cytarabine (50 mg/kg) .

Future Directions

Pyrazoles and their derivatives are gaining more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, future research could focus on the development of new pyrazole derivatives with improved pharmacological properties.

properties

IUPAC Name

2-amino-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c10-4-9(15)12-5-7(8(14)6-12)13-3-1-2-11-13/h1-3,7-8,14H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNUGANSMDZAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CN)O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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